![molecular formula C15H33N3O2 B12578170 N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea CAS No. 595545-97-4](/img/structure/B12578170.png)
N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea is an organic compound with a complex structure that includes a long dodecyl chain, an amino group, and a urea moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea typically involves the reaction of dodecylamine with formaldehyde and urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dodecylamine with Formaldehyde: Dodecylamine is reacted with formaldehyde in the presence of an acid catalyst to form N-(dodecylamino)methylamine.
Reaction with Urea: The intermediate N-(dodecylamino)methylamine is then reacted with urea to form N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea.
Industrial Production Methods
In industrial settings, the production of N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea involves large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(dodecylamino)methyl]-N’-(hydroxymethyl)urea oxides, while reduction may produce dodecylamine and methanol.
Applications De Recherche Scientifique
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mécanisme D'action
The mechanism of action of N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea involves its interaction with lipid membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The amino and hydroxymethyl groups can form hydrogen bonds with proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyldodecylamine: A secondary fatty acid amine with similar surfactant properties.
Dodecyldimethylamine N-oxide: Another surfactant with a similar structure but different functional groups.
Uniqueness
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea is unique due to its combination of a long hydrophobic dodecyl chain and hydrophilic amino and hydroxymethyl groups. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
595545-97-4 |
|---|---|
Formule moléculaire |
C15H33N3O2 |
Poids moléculaire |
287.44 g/mol |
Nom IUPAC |
1-[(dodecylamino)methyl]-3-(hydroxymethyl)urea |
InChI |
InChI=1S/C15H33N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17-15(20)18-14-19/h16,19H,2-14H2,1H3,(H2,17,18,20) |
Clé InChI |
DPWJQDWBLGOJEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCNC(=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


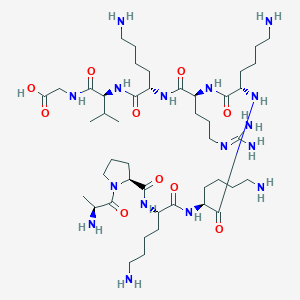


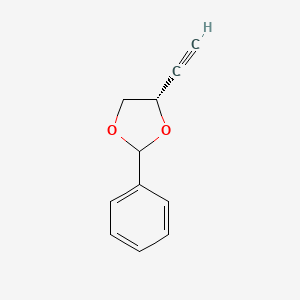
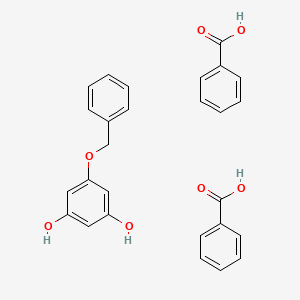
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
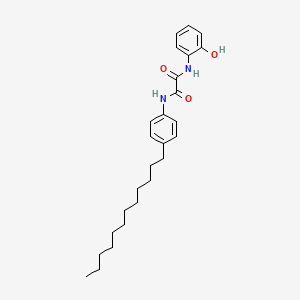
![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
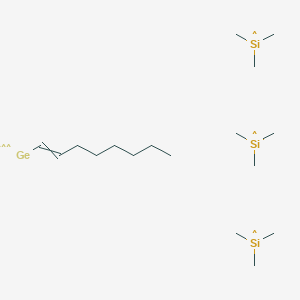

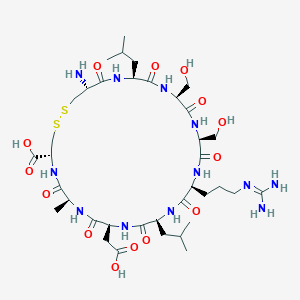

![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
